molecular formula C12H10Cl2N2O B8272584 2-Chloro-6-(5-chloro-2-methoxy-phenyl)-pyridin-4-yl-amine

2-Chloro-6-(5-chloro-2-methoxy-phenyl)-pyridin-4-yl-amine

Cat. No. B8272584
M. Wt: 269.12 g/mol
InChI Key: XOSFYBURXPUEEN-UHFFFAOYSA-N
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Patent
US07208507B2

Procedure details

To a solution of 4-amino-2,6-dichloropyridine (1.0 g, 6.1 mmol), 5-chloro-2-methoxy-phenylboronic acid (1.4 g, 7.3 mmol) and palladium acetate (137 mg, 0.61 mmol) in ethylene glycol dimethyl ether (50 ml), degassed with argon, was added a solution of cesium fluoride (3.8 g, 24.4 mmol) in water (10 ml) followed by triphenylphosphine (320 mg, 1.22 mmol). After stirring at 85° C. for 12 hours, the mixture was filtered through a pad of celite under suction. The filtrate was dried over sodium sulfate and purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:4 followed by 2:5) to provide 2-chloro-6-(5-chloro-2-methoxy-phenyl)-pyridin-4-yl-amine (720 mg, 44% yield). 1H NMR (acetone-d6) δ 3.91 (s, 3H, CH3), 5.92 (s, 2H, NH2), 6.60 (d, 1H, J=1.8 Hz, Ar), 7.14 (d, 1H, J=8.8 Hz, Ar), 7.33 (d, 1H, J=1.9 Hz, Ar), 7.37 (dd, 1H, J=8.8 Hz, J=2.8 Hz, Ar), 7.90 (d, 1H, J=2.8 Hz, Ar).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
catalyst
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([Cl:9])[CH:3]=1.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([O:20][CH3:21])=[C:15](B(O)O)[CH:16]=1.[F-].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>COCCOC.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:9][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:13]2[CH:12]=[C:11]([Cl:10])[CH:16]=[CH:15][C:14]=2[O:20][CH3:21])[N:5]=1 |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=NC(=C1)Cl)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
137 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
320 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring at 85° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite under suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:4 followed by 2:5)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N)C1=C(C=CC(=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.